molecular formula C11H10O4 B1593039 Methyl 4-oxochromane-6-carboxylate CAS No. 41118-19-8

Methyl 4-oxochromane-6-carboxylate

Cat. No. B1593039
CAS RN: 41118-19-8
M. Wt: 206.19 g/mol
InChI Key: LVJGGWLNOHXSKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-oxochromane-6-carboxylate” can be achieved from Methanol and 4-Oxo-chroMan-carbonsaeure-(6) .


Molecular Structure Analysis

The molecular formula of “Methyl 4-oxochromane-6-carboxylate” is C11H10O4 . The molecular weight is 206.2 .


Physical And Chemical Properties Analysis

“Methyl 4-oxochromane-6-carboxylate” is a solid at room temperature . The InChI code for this compound is 1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 .

Scientific Research Applications

Organic Chemistry “Methyl 4-oxochromane-6-carboxylate” is a chemical compound used in organic synthesis . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .

Method of Application The compound is typically used in reactions that involve Method A and purification using silica gel chromatography . This method allows for the production of various products with different yields .

Results and Outcomes The outcomes of these reactions vary depending on the specific reaction conditions and the other reactants involved. For example, one reaction yielded the product as a white solid with a 59% yield . The mass of the product was determined using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Synthesis of Bioactive Ester-Containing Chroman-4-Ones

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of bioactive ester-containing chroman-4-ones through the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates .
  • Method : The transformation involves the generation of an alkoxycarbonyl radical via the decarboxylation of oxalates in the presence of (NH4)2S2O8 .
  • Results : The method provides a convenient and practical approach for the synthesis of these bioactive compounds .

Synthesis of Various Organic Compounds

  • Field : Organic Chemistry
  • Application : “Methyl 4-oxochromane-6-carboxylate” is used as a starting material or intermediate in the synthesis of a variety of organic compounds .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The outcomes of these reactions vary depending on the specific reaction conditions and the other reactants involved .

Synthesis of Methyl 4-(N, N-dipropyl sulfamoyl) benzoate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl 4-(N, N-dipropyl sulfamoyl) benzoate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a yellow oil with a 48% yield .

Synthesis of Methyl 3-(piperidine-1-carbonyl) benzoate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl 3-(piperidine-1-carbonyl) benzoate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a white solid with a 67% yield .

Synthesis of Methyl 4-[(2-methoxyphenyl) carbamoyl] benzoate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl 4-[(2-methoxyphenyl) carbamoyl] benzoate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a yellow solid with a 68% yield .

Synthesis of Methyl 3-(pyridin-2-yl) benzoate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl 3-(pyridin-2-yl) benzoate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a white solid with a 64% yield .

Synthesis of Methyl quinoline-3-carboxylate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl quinoline-3-carboxylate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a white solid with a 40% yield .

Synthesis of Methyl quinoline-7-carboxylate

  • Field : Organic Chemistry
  • Application : This compound is used in the synthesis of Methyl quinoline-7-carboxylate .
  • Method : The compound is used in reactions following Method A and is purified using silica gel chromatography .
  • Results : The product was obtained as a white solid with a 43% yield .

Safety And Hazards

“Methyl 4-oxochromane-6-carboxylate” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 4-oxo-2,3-dihydrochromene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGGWLNOHXSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634680
Record name Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxochromane-6-carboxylate

CAS RN

41118-19-8
Record name Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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